4-Bromo-6-(trifluoromethyl)indolin-2-one
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Overview
Description
4-Bromo-6-(trifluoromethyl)indolin-2-one is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 4-Bromo-6-(trifluoromethyl)indolin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the bromination of 6-(trifluoromethyl)indolin-2-one using bromine or a brominating agent in the presence of a catalyst . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to achieve higher efficiency and scalability .
Chemical Reactions Analysis
4-Bromo-6-(trifluoromethyl)indolin-2-one undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Bromo-6-(trifluoromethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Bromo-6-(trifluoromethyl)indolin-2-one can be compared with other indole derivatives, such as:
6-(Trifluoromethyl)indolin-2-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
4-Bromoindolin-2-one: Lacks the trifluoromethyl group, which can influence its chemical properties and applications.
6-Bromoindolin-2-one:
The uniqueness of this compound lies in its specific combination of bromine and trifluoromethyl groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C9H5BrF3NO |
---|---|
Molecular Weight |
280.04 g/mol |
IUPAC Name |
4-bromo-6-(trifluoromethyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H5BrF3NO/c10-6-1-4(9(11,12)13)2-7-5(6)3-8(15)14-7/h1-2H,3H2,(H,14,15) |
InChI Key |
FWNSYHLBHWXRIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2Br)C(F)(F)F)NC1=O |
Origin of Product |
United States |
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